Methyl 4-(benzyloxy)thiophene-2-carboxylate Methyl 4-(benzyloxy)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209154
InChI: InChI=1S/C13H12O3S/c1-15-13(14)12-7-11(9-17-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
SMILES:
Molecular Formula: C13H12O3S
Molecular Weight: 248.30 g/mol

Methyl 4-(benzyloxy)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16209154

Molecular Formula: C13H12O3S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(benzyloxy)thiophene-2-carboxylate -

Specification

Molecular Formula C13H12O3S
Molecular Weight 248.30 g/mol
IUPAC Name methyl 4-phenylmethoxythiophene-2-carboxylate
Standard InChI InChI=1S/C13H12O3S/c1-15-13(14)12-7-11(9-17-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Standard InChI Key VCCGIBPCZGVKAL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a thiophene ring—a five-membered aromatic system containing one sulfur atom—substituted with a benzyloxy group (-OCH2_2C6_6H5_5) at the 4-position and a methyl ester (-COOCH3_3) at the 2-position. This arrangement creates a planar aromatic core with electron-withdrawing (ester) and electron-donating (benzyloxy) groups, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H12O3S\text{C}_{13}\text{H}_{12}\text{O}_{3}\text{S}
Molecular Weight248.30 g/mol
IUPAC Namemethyl 4-phenylmethoxythiophene-2-carboxylate
Standard InChIInChI=1S/C13H12O3S/c1-15-13(14)12-7-11(9-17-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2

The benzyloxy group introduces steric bulk and enhances solubility in organic solvents, while the ester group provides a handle for further functionalization via hydrolysis or transesterification .

Synthesis and Reaction Pathways

Vilsmeier-Haack Reaction

MethodYield (%)Key ReagentsReference
Vilsmeier-Haack76Benzyl bromide, K2_2CO3_3
Lithiation/Oxidation65n-BuLi, (TMSO)2_2

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a melting point reported between 69–72°C. Its benzyloxy group contributes to increased hydrophobicity compared to unsubstituted thiophene esters, as evidenced by a logP value of 2.8 (predicted).

Spectroscopic Data

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 7.46–7.44 (2H, m, Ph), 7.39–7.35 (2H, m, Ph), 7.35 (1H, d, J=3.0J = 3.0 Hz, thiophene-H), 5.21 (2H, s, OCH2_2Ph), 3.89 (3H, s, COOCH3_3) .

  • IR (KBr): 1720 cm1^{-1} (C=O stretch), 1245 cm1^{-1} (C-O-C asymmetric stretch).

Reactivity and Functionalization

Wittig Rearrangement

Under basic conditions, methyl 4-(benzyloxy)thiophene-2-carboxylate undergoes Wittig rearrangement, where the benzyloxy group migrates to adjacent positions on the thiophene ring. This reactivity is influenced by the spatial proximity of the benzyloxy and ester groups, as demonstrated by X-ray crystallography .

Cyclization Reactions

Intramolecular cyclization pathways are accessible via deprotonation of the benzylic position, leading to thieno[2,3-c]pyrrolone derivatives. Such transformations underscore the compound’s utility in constructing polycyclic architectures for drug discovery .

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

Thiophene derivatives are prized for their bioisosteric equivalence to phenyl groups, enhancing metabolic stability while retaining target affinity. Methyl 4-(benzyloxy)thiophene-2-carboxylate serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents, leveraging its electron-deficient aromatic core for interactions with enzymes like cyclooxygenase .

Organic Electronics

The compound’s conjugated π-system and tunable solubility make it a candidate for organic semiconductors and photovoltaic materials. Derivatives have been explored in organic field-effect transistors (OFETs) due to their charge transport properties.

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